2-(2,6-Dichloropyridin-3-yl)acetaldehyde
Description
2-(2,6-Dichloropyridin-3-yl)acetaldehyde is a pyridine-derived aldehyde featuring a dichlorinated pyridine ring at the 2- and 6-positions and an acetaldehyde substituent at the 3-position. This compound is structurally characterized by its electron-withdrawing chlorine atoms, which enhance the electrophilicity of the pyridine ring and influence its reactivity in synthetic applications. Pyridine derivatives, including this compound, are valued in medicinal and agrochemical research due to their biological activity and versatility in organic synthesis .
Properties
Molecular Formula |
C7H5Cl2NO |
|---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-5(3-4-11)7(9)10-6/h1-2,4H,3H2 |
InChI Key |
LXPCAENGOHQZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CC=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Reactivity and Stability
- Electrophilicity : The dichloropyridine moiety in 2-(2,6-Dichloropyridin-3-yl)acetaldehyde increases electrophilicity at the aldehyde group compared to simpler aldehydes like acetaldehyde, facilitating nucleophilic addition reactions .
- Stability : Unlike malonaldehyde, which is stable for two years at -20°C , the stability of this compound is likely influenced by its aromatic system, though specific data are unavailable.
Research Findings and Gaps
- Synthetic Utility : The compound’s aldehyde group enables condensation reactions, as seen in the synthesis of dual BAG3/HSP70 inhibitors .
- Comparative Toxicity: While malonaldehyde is a known oxidative stress biomarker , the toxicity profile of this compound remains unstudied.
- Analytical Challenges : Unlike acetaldehyde, the dichloropyridine derivative’s complex structure may reduce volatility, complicating gas-phase analysis .
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